![molecular formula C13H26N4OSi B13268062 2-Hydrazinyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole](/img/structure/B13268062.png)
2-Hydrazinyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is a complex organic compound with a molecular formula of C13H26N4OSi This compound is notable for its unique structure, which includes a hydrazinyl group, a trimethylsilyl-ethoxy group, and a tetrahydro-1H-1,3-benzodiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally synthesized in research laboratories. The process involves careful control of reaction conditions, including temperature, pressure, and pH, to achieve high yields and purity. Industrial-scale production would likely require optimization of these parameters to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trimethylsilyl-ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-Hydrazinyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The trimethylsilyl-ethoxy group may enhance the compound’s stability and facilitate its transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 1-Hydrazinyl-2-{[2-(trimethylsilyl)ethoxy]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole
- 2-Hydrazinyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzimidazole
- 2-Hydrazinyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzoxazole
Uniqueness
What sets 2-Hydrazinyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the trimethylsilyl-ethoxy group, in particular, enhances its stability and solubility, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H26N4OSi |
|---|---|
Molecular Weight |
282.46 g/mol |
IUPAC Name |
[1-(2-trimethylsilylethoxymethyl)-4,5,6,7-tetrahydrobenzimidazol-2-yl]hydrazine |
InChI |
InChI=1S/C13H26N4OSi/c1-19(2,3)9-8-18-10-17-12-7-5-4-6-11(12)15-13(17)16-14/h4-10,14H2,1-3H3,(H,15,16) |
InChI Key |
JEGBODMCONLBSD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=C(CCCC2)N=C1NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



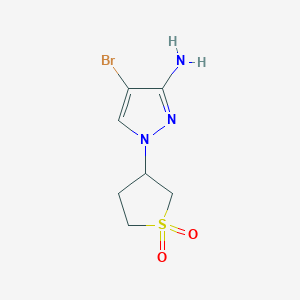
![(3-Methylpentan-2-yl)[2-(piperidin-1-yl)ethyl]amine](/img/structure/B13267986.png)
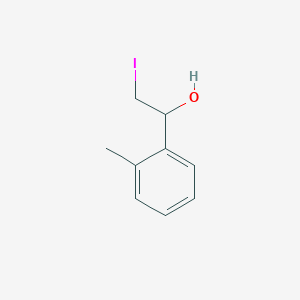
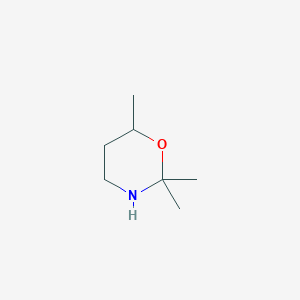
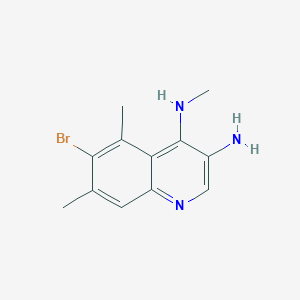
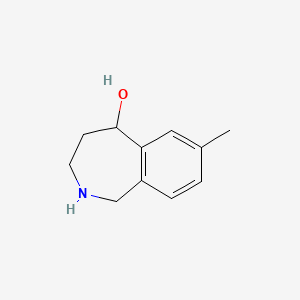
![2-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol](/img/structure/B13268002.png)
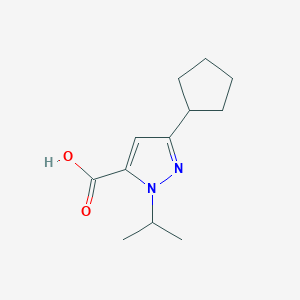
![5,5-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13268013.png)
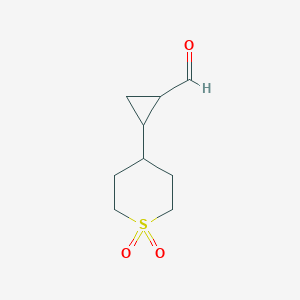
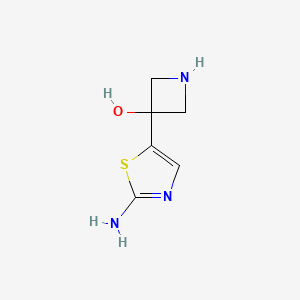
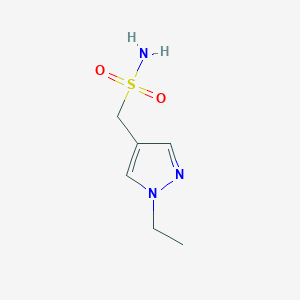
![Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate](/img/structure/B13268037.png)
